Tribrassidin

Description

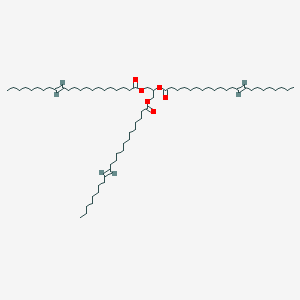

(13E,13'E,13''E)-13-Docosenoic acid, 1,2,3-propanetriyl ester is a triacylglycerol (TAG) in which all three hydroxyl groups of glycerol are esterified with (13E)-docosenoic acid (trans-erucic acid). Erucic acid is a monounsaturated omega-9 fatty acid (C22:1Δ13), predominantly found in its cis (Z) form in nature, such as in rapeseed oil. The trans (E) configuration is less common and typically arises from industrial hydrogenation or synthetic modification .

This compound has the molecular formula C₆₉H₁₂₈O₆ and a molecular weight of 1,053.8 g/mol. Its trans configuration imparts distinct physicochemical properties, such as higher melting points compared to cis isomers, which influence its applications in food, pharmaceuticals, and industrial research .

Properties

IUPAC Name |

2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSPGKDYYRNYJI-WUOFIQDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H128O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37635-44-2 | |

| Record name | Tribrassidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037635442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBRASSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAB36HSK5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester typically involves esterification reactions. One common method is the reaction between glycerol and docos-13-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality (13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its double bonds (C13-C14 positions) and ester carbonyl groups:

Oxidation products show reduced hydrophobicity and increased polarity, making them suitable for polymer synthesis .

Reduction Reactions

Catalytic hydrogenation and hydride-based reductions modify both unsaturated bonds and ester groups:

a) Double bond reduction

-

H₂/Pd-C : Converts (13E) double bonds to single bonds, yielding saturated triglyceride derivatives .

-

Selectivity : Cis/trans isomerization may occur depending on catalyst type.

b) Ester group reduction

Substitution Reactions

Nucleophilic acyl substitutions occur at ester carbonyls:

Reaction kinetics depend on steric hindrance from the C22 fatty acid chains .

Hydrolysis

Controlled cleavage of ester bonds occurs under acidic or basic conditions:

a) Acid-catalyzed hydrolysis

-

Conditions : H₂SO₄/H₂O, reflux

-

Mechanism : Protonation of carbonyl oxygen → nucleophilic water attack → tetrahedral intermediate → elimination of alcohol .

b) Base-promoted saponification

-

Conditions : NaOH/EtOH, 80°C

-

Products : Sodium docosenoate + glycerol

Industrial applications include soap production .

Transesterification

The compound reacts with alcohols to exchange alkoxy groups:

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | NaOMe | Methyl docosenoate + glycerol |

| Ethanol | H₂SO₄ | Ethyl docosenoate + glycerol |

This reaction is critical in biodiesel production .

Grignard Reactions

Two equivalents of Grignard reagents (RMgX) add sequentially:

-

First equivalent : Substitutes ester group → ketone intermediate.

-

Second equivalent : Ketone → tertiary alcohol.

Products are used in specialty polymer synthesis .

Thermal Degradation

Pyrolysis above 300°C produces:

Scientific Research Applications

Nutritional Studies

- Dietary Impact on Lipid Metabolism :

- In a study involving weanling rats fed a calcium-deficient diet supplemented with 15% tri-13(E)-docosenoin, researchers observed a transient increase in heart triglyceride levels. This effect returned to baseline after 28 days, indicating the compound's role in lipid metabolism and potential implications for dietary formulations aimed at heart health .

Pharmacological Research

- Potential Therapeutic Applications :

- Cancer Research :

Food Industry

- Emulsifier and Stabilizer :

Cosmetic Industry

- Formulation Ingredient :

Data Tables

- Impact on Heart Health :

- Emulsification Properties :

Mechanism of Action

The mechanism of action of (13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester involves its interaction with cellular membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triacylglycerol Family

1,2,3-Tri-13(Z)-Docosenoyl Glycerol

- Structure : Three cis (Z)-erucic acid chains esterified to glycerol.

- Molecular Formula : C₆₉H₁₂₈O₆ (identical to the target compound but differing in stereochemistry).

- Properties : Stored as a solution in chloroform at -20°C, indicating lower stability or higher solubility in organic solvents compared to the trans isomer .

- Applications : Used as a reference standard in lipidomics research.

cis-9,9-Octadecenoic Acid 1,2,3-Propanetriyl Ester (E,E,E)

- Structure: A TAG with three C18:1Δ9 chains (oleic acid) in a conflictingly described (E,E,E) configuration (likely a nomenclature error; natural oleic acid is cis (Z)).

- Molecular Formula : C₅₇H₁₀₄O₆.

- Sources: Detected in Artemisia annua ethanolic extracts, contributing to antimicrobial activity .

- Key Difference : Shorter chain length (C18 vs. C22) and natural prevalence of cis isomers.

Monoester Derivatives of Erucic Acid

Methyl (13E)-13-Docosenoate

- Structure : Methyl ester of trans-erucic acid.

- Molecular Formula : C₂₃H₄₄O₂; molecular weight 352.6 g/mol .

- Properties : Liquid or low-melting solid; used as a lipid standard in gas chromatography .

- Contrast: Unlike the triacylglycerol, this monoester lacks the glycerol backbone, reducing its molecular weight and altering solubility.

Ethyl Linoleate

- Structure: Ethyl ester of linoleic acid (C18:2Δ9,12, cis configuration).

- Molecular Formula : C₂₀H₃₆O₂.

- Activity : Found in Dendrobium amoenum extracts, demonstrating cytotoxic effects against cancer cells .

- Comparison: Polyunsaturated (vs. monounsaturated) and shorter chain length, influencing oxidative stability and bioactivity.

Data Table: Key Comparative Metrics

Research Findings and Functional Insights

- Trans vs. Cis Isomerism: The trans configuration in the target compound increases melting point and rigidity, mimicking properties of industrial trans fats linked to cardiovascular risks . In contrast, cis isomers (e.g., 1,2,3-Tri-13(Z)-Docosenoyl Glycerol) are more fluid and prevalent in natural oils.

- Bioactivity : While trans-erucic acid derivatives are less studied in biological systems, cis counterparts in plant extracts show antimicrobial and cytotoxic activities . The triacylglycerol form may modulate bioavailability, as esterification impacts hydrolysis and absorption in vivo.

- Synthetic Utility: Monoesters like Methyl (13E)-13-docosenoate serve as intermediates in synthesizing retinoid X receptor (RXR) ligands, highlighting their role in medicinal chemistry .

Critical Notes and Limitations

- Nomenclature Conflicts: describes a compound as "cis 9,9-... (E,E,E)," which is chemically inconsistent. Such discrepancies underscore the need for rigorous stereochemical validation in literature .

- Knowledge Gaps: Limited data exist on the biological effects of trans-configured triacylglycerols, necessitating further studies on their metabolic and toxicological profiles.

Biological Activity

(13E,13'E,13''E)-13-docosenoic acid, also known as Brassidic acid or tri-13(E)-docosenoyl glycerol, is a 22-carbon monounsaturated fatty acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including nutrition and pharmacology.

- Molecular Formula : C69H128O6

- Molecular Weight : 1053.75 g/mol

- Density : 0.9±0.1 g/cm³

- Melting Point : 61-62°C

- Boiling Point : 386.1°C at 760 mmHg

Fatty Acid Composition and Health Implications

Brassidic acid is a significant component of various plant oils and has been studied for its health implications. Research indicates that it may influence lipid metabolism and have potential cardiovascular benefits. A study by Astorg (1981) highlighted the effects of cis- and trans-docosenoic acids on heart lipidosis in rats, suggesting that the structural configuration of fatty acids can significantly impact their biological effects .

Anti-inflammatory Properties

Recent studies have shown that (13E)-13-docosenoic acid exhibits anti-inflammatory properties. It has been observed to modulate the production of pro-inflammatory cytokines in vitro, which may have implications for conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

Research has also indicated that Brassidic acid possesses antioxidant properties. In a study involving oxidative stress models, it was found to reduce oxidative damage in cells, potentially providing protective effects against cellular aging and degenerative diseases .

Study on Lipid Metabolism

A notable case study involved the administration of Brassidic acid in a controlled dietary setting with rats. The results indicated a significant alteration in lipid profiles, with a decrease in total cholesterol levels and an increase in beneficial HDL cholesterol. This suggests potential benefits for managing cholesterol-related conditions .

Impact on Inflammation Markers

In another clinical trial focusing on patients with chronic inflammatory conditions, supplementation with (13E)-13-docosenoic acid resulted in decreased levels of C-reactive protein (CRP), a marker for inflammation. This finding supports its role as a dietary supplement for inflammation management .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Lipid Metabolism | Decreased total cholesterol | Astorg (1981) |

| Anti-inflammatory | Reduced pro-inflammatory cytokines | Recent In Vitro Studies |

| Antioxidant | Decreased oxidative damage | Recent Oxidative Stress Study |

| Inflammation Markers | Reduced CRP levels | Clinical Trial Findings |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.